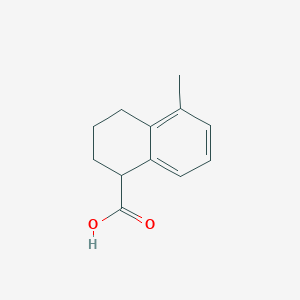
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, also known as MTH-1, is an important organic acid found in nature. It is a versatile and powerful building block for many organic compounds. MTH-1 is a key component in the synthesis of many pharmaceuticals, agrochemicals, and other organic compounds. MTH-1 is also used as a reagent in the synthesis of many other organic compounds.
Scientific Research Applications
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a wide range of applications in scientific research. It is used as a starting material for the synthesis of many organic compounds. It is also used as a reagent for the synthesis of other organic compounds. 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of compounds for use in biotechnology and nanotechnology.
Mechanism of Action
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a variety of mechanisms of action. It can act as an acid to catalyze the formation of esters and amides. It can also act as a nucleophile to catalyze the formation of carbon-carbon bonds. 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can also act as a reducing agent to reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has a number of biochemical and physiological effects. It is known to be a potent inhibitor of the enzyme 5-lipoxygenase. This enzyme is involved in the synthesis of pro-inflammatory leukotrienes, which are important mediators of inflammation. 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has also been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins.
Advantages and Limitations for Lab Experiments
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid has several advantages for use in lab experiments. It is a versatile and powerful building block for many organic compounds. It is also relatively inexpensive and easy to obtain. However, 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid is also quite toxic and should be handled with caution.
Future Directions
The potential applications of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid are still being explored. Some of the most promising areas of research include the development of new synthetic methods for the synthesis of organic compounds, the development of new pharmaceuticals and agrochemicals, and the use of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in biotechnology and nanotechnology. In addition, further research is needed to better understand the biochemical and physiological effects of 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its potential therapeutic applications.
Synthesis Methods
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid can be synthesized using a variety of synthetic methods. The most common method is the reaction of 1,2,3,4-tetrahydronaphthalene-1-carboxaldehyde with methylmagnesium bromide in THF. The reaction is carried out at room temperature and yields 5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid in high yields. The reaction can also be carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
properties
IUPAC Name |
5-methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-4-2-6-10-9(8)5-3-7-11(10)12(13)14/h2,4,6,11H,3,5,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJWDDUMWDXSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(C2=CC=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-[5-(trifluoromethyl)pyridin-2-yl]acetate](/img/structure/B6617042.png)
![[6-bromo-4-(trifluoromethyl)pyridin-2-yl]methanamine](/img/structure/B6617054.png)





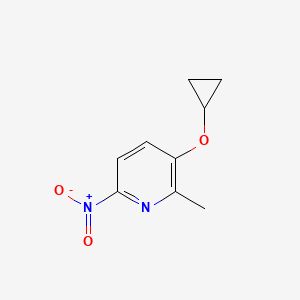
![2-{[(tert-butoxy)carbonyl]amino}-3-(2,2-difluorocyclopropyl)propanoic acid](/img/structure/B6617102.png)
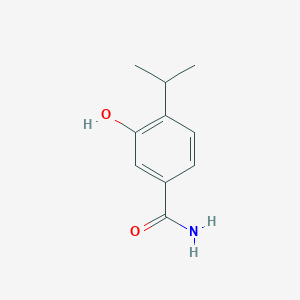
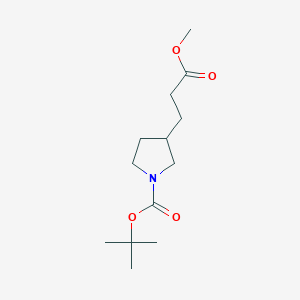
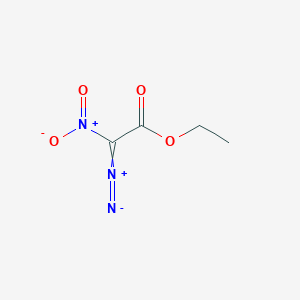
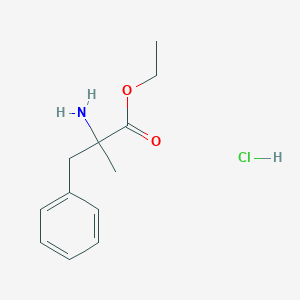
![3-[4-(propan-2-yloxy)phenyl]-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B6617141.png)